2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol
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Overview
Description
2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method is the bromination of 6-fluoro-3-(trifluoromethyl)benzyl alcohol. This process involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.
Another synthetic route involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of aryl halides with boronic acids or esters. The reaction conditions usually include a base, a solvent such as toluene or ethanol, and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde or 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzylamine.
Substitution: Formation of 2-Azido-6-fluoro-3-(trifluoromethyl)benzyl alcohol or 2-Cyano-6-fluoro-3-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzyl alcohol
- 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
- 2-Bromo-6-fluoro-3-(trifluoromethyl)benzoic acid
Uniqueness
2-Bromo-6-fluoro-3-(trifluoromethyl)benzyl alcohol is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-7-4(3-14)6(10)2-1-5(7)8(11,12)13/h1-2,14H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUDLEDEMZMCMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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